(5-((2,5-Dichlorophenoxy)methyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dichlorophenoxy)methyl]-2-furanyl-Methanone, is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of WAY-325415 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,5-dichlorophenol: This compound is reacted with formaldehyde to form 2,5-dichlorophenoxy methyl alcohol.
Formation of the furan ring: The 2,5-dichlorophenoxy methyl alcohol is then reacted with furfural to form the furan ring.
Introduction of the piperazine ring: The final step involves the reaction of the furan compound with 4-methyl-1-piperazine to form WAY-325415.
Industrial production methods for WAY-325415 involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of high-pressure reactors and continuous flow systems to increase yield and reduce production time.
Analyse Chemischer Reaktionen
WAY-325415 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include carboxylic acids and ketones.
Reduction: WAY-325415 can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from these reactions include alcohols and amines.
Substitution: This compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
WAY-325415 has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: WAY-325415 is used in the study of biological processes and pathways, particularly those involving the furan and piperazine rings.
Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Wirkmechanismus
The mechanism of action of WAY-325415 involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved in the action of WAY-325415 are still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
WAY-325415 is similar to other compounds containing the furan and piperazine rings, such as WAY-100635 and WAY-100135. WAY-325415 is unique in its specific substitution pattern and its ability to modulate specific receptors in the central nervous system. This compound is also distinguished by its high potency and selectivity for its molecular targets .
List of Similar Compounds
- WAY-100635
- WAY-100135
- WAY-200070
- WAY-200071
Eigenschaften
Molekularformel |
C17H18Cl2N2O3 |
---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-20-6-8-21(9-7-20)17(22)15-5-3-13(24-15)11-23-16-10-12(18)2-4-14(16)19/h2-5,10H,6-9,11H2,1H3 |
InChI-Schlüssel |
RMZVLXQPQCGFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.